molecular formula C21H20N6O2 B12203170 (2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine

(2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine

Cat. No.: B12203170
M. Wt: 388.4 g/mol
InChI Key: QZMGWCMBOPXFDU-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pteridine core substituted with a benzylamino group and a 2,4-dimethoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine typically involves multi-step organic reactions. One common method includes the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine . This intermediate can then be reacted with 4-chloropteridine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pteridine ring, where nucleophiles like amines or thiols replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

(2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual substitution pattern, combining the properties of both the 2,4-dimethoxyphenyl and benzylamino groups. This structural complexity enhances its versatility and potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(2,4-dimethoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C21H20N6O2/c1-28-15-8-9-16(17(12-15)29-2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

QZMGWCMBOPXFDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4)OC

Origin of Product

United States

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